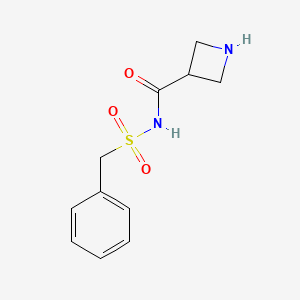

N-(benzylsulfonyl)azetidine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

919354-66-8 |

|---|---|

Molecular Formula |

C11H14N2O3S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

N-benzylsulfonylazetidine-3-carboxamide |

InChI |

InChI=1S/C11H14N2O3S/c14-11(10-6-12-7-10)13-17(15,16)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

InChI Key |

QCRWGNUFAAJMLL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(=O)NS(=O)(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Chiral Auxiliaries:the Use of a Chiral Auxiliary Attached to the Azetidine Ring or the Carboxamide Can Direct the Stereochemical Outcome of Subsequent Reactions. for Example, Chiral Tert Butanesulfinamides Have Been Utilized to Induce Chirality in the Synthesis of C2 Substituted Azetidines, and This Strategy Could Potentially Be Adapted for the Synthesis of Chiral Azetidine 3 Carboxamide Derivativesnih.gov. a Flexible Synthesis of Chiral Azetidin 3 Ones Has Been Developed Using Chiral N Propargylsulfonamides, Which Are Accessible Via Chiral Sulfinamide Chemistrynih.gov.

Post-Synthetic Modification of the Benzylsulfonyl and Carboxamide Groups

The benzylsulfonyl and carboxamide moieties of this compound offer opportunities for further chemical diversification, allowing for the generation of a library of related compounds.

Modification of the Benzylsulfonyl Group:

The benzylsulfonyl group, while often installed as a stable protecting group, can be modified or cleaved under specific conditions.

Modification of the Benzyl (B1604629) Ring: The phenyl ring of the benzylsulfonyl group is amenable to various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, provided the reaction conditions are compatible with the azetidine ring system. This allows for the introduction of diverse substituents on the aromatic ring.

Cleavage of the Benzylsulfonyl Group: The N-sulfonyl bond can be cleaved under reductive conditions. For instance, dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation can be employed to remove the sulfonyl group, liberating the secondary amine on the azetidine ring. This deprotection allows for the introduction of different N-substituents. Milder conditions for the deprotection of N-sulfonyl groups on heterocycles have been developed using systems like potassium trimethylsilanolate in butyronitrile chemistryviews.org.

Modification of the Carboxamide Group:

The carboxamide group at the 3-position of the azetidine ring is a versatile functional handle for further transformations.

Reduction to an Amine: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes. This transformation converts the carboxamide into an aminomethyl group, providing a different functional group for further derivatization.

Dehydration to a Nitrile: Dehydration of the primary carboxamide to a nitrile can be achieved using various dehydrating agents, such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or trifluoroacetic anhydride. The resulting nitrile can then be subjected to a range of nitrile-specific chemical transformations.

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be used in a variety of coupling reactions, such as esterification or amidation with different amines, to generate a diverse set of derivatives.

| Modification | Reagents and Conditions | Resulting Functional Group |

| Benzylsulfonyl Group | ||

| Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3 | Substituted benzylsulfonyl group |

| Cleavage (Deprotection) | Na/NH3 (l), H2/Pd-C | Secondary amine (azetidine) |

| Carboxamide Group | ||

| Reduction | LiAlH4, THF | Aminomethyl group |

| Dehydration | P2O5, heat; SOCl2 | Nitrile |

| Hydrolysis | H3O+ or OH-, heat | Carboxylic acid |

Strain-Driven Reactivity of the Azetidine Ring System

The inherent reactivity of the azetidine ring in this compound is fundamentally dictated by its ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgorganic-chemistry.org This value, intermediate between the highly reactive aziridines and the more stable pyrrolidines, renders the azetidine ring susceptible to reactions that release this strain energy. rsc.orgorganic-chemistry.org The presence of the electron-withdrawing benzylsulfonyl group on the nitrogen atom significantly influences this reactivity. This group enhances the electrophilicity of the ring carbons by reducing the electron density on the nitrogen, thereby making the C-N bonds more susceptible to nucleophilic attack.

The benzylsulfonyl group serves as a powerful activating group, polarizing the N-C bonds and increasing the partial positive charge on the adjacent carbon atoms. This activation is crucial for initiating ring-opening reactions, as the sulfonyl group can stabilize a partial negative charge on the nitrogen atom in the transition state. Consequently, this compound and its derivatives are more prone to undergo reactions involving the cleavage of the four-membered ring compared to their N-alkyl or N-aryl counterparts.

Ring-Opening and Ring-Expansion Transformations

The strain inherent in the azetidine ring provides a thermodynamic driving force for ring-opening reactions. In this compound derivatives, these transformations can be initiated by a variety of nucleophiles, leading to the formation of linear amine derivatives. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by both electronic and steric factors.

Nucleophilic ring-opening of N-sulfonylated azetidines is a well-documented process. magtech.com.cn The attack of a nucleophile can occur at either the C2 or C4 position. For derivatives of this compound, the presence of the carboxamide group at the C3 position can influence the regiochemical outcome. Generally, in the absence of overwhelming steric hindrance, nucleophilic attack is favored at the C4 position due to the electronic activation provided by the N-sulfonyl group.

| Nucleophile | Product of Ring-Opening | Reaction Conditions |

| Thiophenol | 3-Amino-N-benzyl-3-(phenylthio)propanamide | Lewis acid catalysis |

| Sodium Azide | 3-Amino-3-azido-N-benzylpropanamide | Protic solvent, heat |

| Grignard Reagents (R'MgX) | 1-Amino-1-benzyl-3-R'-4-oxo-4-phenylbutan-2-yl)sulfonamide | Anhydrous ether |

Ring-expansion reactions of azetidines offer a pathway to larger, more complex heterocyclic systems such as pyrrolidines, piperidines, and azepanes. nih.gov For this compound derivatives, these transformations can be initiated by various reagents and often proceed through the formation of a bicyclic azetidinium intermediate. nih.gov For instance, treatment with a suitable electrophile can lead to the formation of a highly strained bicyclo[2.1.0]pentane-like intermediate, which then undergoes a nucleophile-induced ring expansion. The nature of the substituent on the carboxamide nitrogen and the choice of reaction conditions can direct the course of these rearrangements.

Chemoselective Functionalization of the Azetidine-3-carboxamide (B1289449) Core

The this compound scaffold possesses multiple reactive sites, including the azetidine ring, the sulfonyl group, and the carboxamide functionality. Achieving chemoselective functionalization is therefore a significant synthetic challenge. The reactivity of each site can be modulated by the appropriate choice of reagents and reaction conditions.

Functionalization of the azetidine ring can be achieved while preserving the carboxamide group. For example, C-H activation strategies can be employed to introduce substituents at the C2 or C4 positions. The directing effect of the N-sulfonyl group can play a crucial role in determining the regioselectivity of such reactions.

Conversely, the carboxamide group can be selectively modified. For instance, hydrolysis of the amide under acidic or basic conditions would yield the corresponding carboxylic acid, which can then be converted to other functional groups. The stability of the N-sulfonylated azetidine ring under these conditions is a key consideration. The robust nature of the sulfonyl protecting group often allows for a wide range of transformations to be performed on the carboxamide moiety without compromising the integrity of the four-membered ring.

| Reaction Type | Reagent | Product |

| Amide Hydrolysis | Aqueous HCl or NaOH | N-(benzylsulfonyl)azetidine-3-carboxylic acid |

| Amide Reduction | Lithium aluminum hydride | (N-(benzylsulfonyl)azetidin-3-yl)methanamine |

| N-Alkylation of Amide | Alkyl halide, base | N-alkyl-N-(benzylsulfonyl)azetidine-3-carboxamide |

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Approaches

Understanding the mechanisms of the reactions involving this compound derivatives is essential for predicting their reactivity and for the rational design of new synthetic methodologies. A combination of experimental and theoretical studies is often employed to gain insights into the underlying reaction pathways.

Experimental approaches to mechanistic elucidation include kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. For instance, the rate of ring-opening with different nucleophiles can provide information about the nature of the transition state. Isotopic labeling at specific positions of the azetidine ring can help to trace the fate of atoms during ring-expansion reactions.

Theoretical approaches, such as density functional theory (DFT) calculations, have become invaluable tools for studying reaction mechanisms. nih.govresearchgate.net Computational modeling can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. These calculations can help to rationalize the observed regioselectivity in ring-opening reactions by comparing the activation energies for nucleophilic attack at different positions. Furthermore, computational studies can shed light on the conformational preferences of the azetidine ring and how these influence its reactivity. For instance, the puckering of the four-membered ring and the orientation of the benzylsulfonyl and carboxamide groups can be modeled to understand their impact on the accessibility of different reaction sites.

Spectroscopic Characterization Methodologies for Structural Elucidation of N Benzylsulfonyl Azetidine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For N-(benzylsulfonyl)azetidine-3-carboxamide, the expected chemical shifts are based on established values for azetidine (B1206935), carboxamide, and benzylsulfonyl moieties. The protons of the azetidine ring, being adjacent to the electron-withdrawing sulfonyl group, are expected to be deshielded and resonate further downfield than in simple azetidines. The benzylic and aromatic protons of the benzylsulfonyl group will appear in their characteristic regions.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the carboxamide group is typically the most deshielded signal. Carbons of the azetidine ring and the benzyl (B1604629) group appear at predictable chemical shifts influenced by their connectivity to heteroatoms.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen environments. The spectrum would show two distinct signals corresponding to the sulfonamide nitrogen and the azetidine ring nitrogen. The chemical shifts are sensitive to hybridization and the electron-donating or -withdrawing nature of the attached groups. Based on related structures, the azetidine nitrogen is expected to be significantly more shielded than the sulfonamide nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the predicted chemical shifts (in ppm) for this compound, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆. The atom numbering corresponds to the provided chemical structure diagram.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|---|

| 1 | N (Azetidine) | - | - | Azetidine ring nitrogen |

| 2, 4 | CH₂ | ~ 4.2 - 4.4 | ~ 52 - 55 | Azetidine ring methylenes |

| 3 | CH | ~ 3.6 - 3.9 | ~ 35 - 38 | Azetidine ring methine |

| 5 | C=O | - | ~ 172 - 175 | Carboxamide carbonyl |

| 6 | NH₂ | ~ 7.0 - 7.5 (broad) | - | Carboxamide protons |

| 7 | S | - | - | Sulfonyl sulfur |

| 8 | CH₂ | ~ 4.4 - 4.6 | ~ 58 - 60 | Benzylic methylene (B1212753) |

| 9 | C (ipso) | - | ~ 133 - 135 | Aromatic C attached to CH₂ |

| 10, 14 | CH (ortho) | ~ 7.5 - 7.7 | ~ 130 - 132 | Aromatic ortho protons |

| 11, 13 | CH (meta) | ~ 7.3 - 7.4 | ~ 128 - 129 | Aromatic meta protons |

| 12 | CH (para) | ~ 7.3 - 7.4 | ~ 128 - 129 | Aromatic para proton |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the methine proton (H3) and the methylene protons (H2/H4) of the azetidine ring, confirming their adjacency. It would also show correlations among the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of each carbon signal based on its attached proton's chemical shift. For instance, the signal for the benzylic protons (~4.5 ppm) would correlate with the benzylic carbon signal (~59 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems. Key expected correlations would include the benzylic protons (H8) to the sulfonyl-bearing carbon (C9) and the azetidine protons (H2/H4) to the carboxamide carbonyl carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the benzylic protons (H8) and the ortho protons (H10/H14) of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands:

N-H Stretching: The primary amide (-CONH₂) will show two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and benzylic methylenes are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band is expected in the range of 1680-1640 cm⁻¹, characteristic of the carbonyl group in a primary amide.

N-H Bending (Amide II): This band, resulting from the bending of the N-H bonds, typically appears around 1640-1550 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands: an asymmetric stretch between 1350-1310 cm⁻¹ and a symmetric stretch between 1160-1140 cm⁻¹. The presence of these two intense bands is a strong indicator of the sulfonamide group.

Interactive Data Table: Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400 - 3200 | N-H Stretch | Primary Amide (-NH₂) | Medium (often two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (Azetidine, Benzyl CH₂) | Medium |

| 1680 - 1640 | C=O Stretch (Amide I) | Carboxamide (-CONH₂) | Strong |

| 1640 - 1550 | N-H Bend (Amide II) | Primary Amide (-NH₂) | Medium |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Strong |

| 1160 - 1140 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

For this compound (Molecular Formula: C₁₁H₁₄N₂O₃S), the calculated monoisotopic mass is 270.0725 g/mol .

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺ at m/z 271.0803 or as a sodium adduct [M+Na]⁺ at m/z 293.0623. The accurate mass measurement would confirm the elemental composition.

Fragmentation Analysis: Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule will fragment in a predictable manner. Key fragmentation pathways for sulfonamides often involve the loss of sulfur dioxide (SO₂), and cleavage of bonds adjacent to the phenyl ring and the azetidine ring.

Loss of SO₂: A neutral loss of 64 Da ([M+H - 64]⁺) is a characteristic fragmentation for many sulfonamides. nih.gov

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the sulfur atom can lead to the formation of the tropylium (B1234903) ion at m/z 91.

Sulfonamide Bond Cleavage: The S-N bond can cleave, leading to fragments corresponding to the benzylsulfonyl portion and the N-aminoazetidine-3-carboxamide portion.

Azetidine Ring Opening: The strained four-membered ring may undergo cleavage to produce characteristic daughter ions.

These combined spectroscopic methods provide a robust and definitive means of confirming the structure and purity of this compound, ensuring its identity for further chemical or biological studies.

Strategic Integration of Azetidine 3 Carboxamide Scaffolds in Advanced Chemical Design

N-(benzylsulfonyl)azetidine-3-carboxamide as a Structural Motif in the Design of Constrained Molecular Architectures

The compound this compound serves as an exemplary structural motif for introducing conformational rigidity into molecular designs. The four-membered ring of the azetidine (B1206935) core significantly limits the rotational freedom of the substituent groups, pre-organizing them in a well-defined spatial arrangement. This is in contrast to more flexible acyclic or larger ring systems. The benzylsulfonyl group attached to the azetidine nitrogen further influences the conformational preferences of the ring and its substituents.

The strategic inclusion of the this compound motif can lead to the development of molecules with improved pharmacological profiles. The constrained nature of the azetidine ring can help to lock a molecule into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with a biological target such as an enzyme or receptor. This can result in increased potency and reduced off-target effects.

| Property | Description | Implication in Molecular Design |

| Conformational Rigidity | The four-membered azetidine ring restricts bond rotation. | Pre-organizes substituents, potentially increasing binding affinity and reducing entropic penalty upon binding. |

| Defined Vectorial Geometry | Substituents on the azetidine ring are held in specific spatial orientations. | Allows for precise positioning of functional groups to interact with biological targets. |

| Hydrogen Bonding Capacity | The sulfonyl group and the carboxamide moiety can act as hydrogen bond acceptors and donors. | Facilitates specific interactions with protein active sites. |

| Aromatic Interactions | The benzyl (B1604629) group can participate in pi-stacking and hydrophobic interactions. | Can contribute to binding affinity and specificity. |

Application as Versatile Building Blocks in Complex Organic Synthesis

The this compound structure is not only a valuable motif in final drug molecules but also a versatile building block in the synthesis of more complex organic compounds. The functional handles present on this scaffold—the carboxamide and the potential for modification of the benzylsulfonyl group—provide multiple points for diversification.

Synthetic chemists can utilize the carboxamide group for further elaboration through various chemical transformations. For instance, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of diverse amides. Alternatively, the amide can be reduced to an amine, providing another route for chemical diversification.

The N-benzylsulfonyl group serves as a robust protecting group for the azetidine nitrogen, stable to a variety of reaction conditions. This allows for chemical modifications at other parts of the molecule without affecting the integrity of the azetidine ring. Furthermore, the benzyl group can be cleaved under specific conditions to liberate the N-H group, which can then be functionalized with different substituents. This modular approach enables the systematic exploration of chemical space around the azetidine core.

Below is a hypothetical reaction scheme illustrating the utility of this compound as a synthetic intermediate.

| Reactant | Reagent | Product | Transformation |

| This compound | 1. LiAlH42. H2O | (1-(benzylsulfonyl)azetidin-3-yl)methanamine | Reduction of carboxamide to amine |

| This compound | 1. NaOH, H2O, heat2. HCl | 1-(benzylsulfonyl)azetidine-3-carboxylic acid | Hydrolysis of carboxamide to carboxylic acid |

| 1-(benzylsulfonyl)azetidine-3-carboxylic acid | R-NH2, HATU, DIPEA | N-R-1-(benzylsulfonyl)azetidine-3-carboxamide | Amide coupling with a new amine |

| This compound | H2, Pd/C | Azetidine-3-carboxamide (B1289449) | Deprotection of the benzylsulfonyl group |

Development of Analogs for Structure-Activity Relationship Studies in Chemical Biology Research

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the synthesis and biological evaluation of a series of related compounds to understand how specific structural features influence their biological activity. The this compound scaffold is an excellent starting point for systematic SAR exploration.

By systematically modifying different parts of the this compound molecule, researchers can probe the specific interactions that are crucial for biological activity. For example, a series of analogs could be synthesized where the benzyl group is replaced with other aromatic or aliphatic groups to investigate the role of this moiety in target binding. Similarly, the substitution pattern on the phenyl ring of the benzylsulfonyl group can be varied to explore the effects of electronic and steric properties on activity.

The carboxamide group also presents a key point for modification. A library of analogs with different substituents on the amide nitrogen can be prepared to explore the steric and electronic requirements of the binding pocket. This systematic approach allows for the development of a detailed understanding of the molecular interactions governing the biological activity of a particular class of compounds.

The insights gained from SAR studies on analogs of this compound can guide the design of more potent and selective compounds. For instance, if it is found that a particular substituent on the benzyl group leads to a significant increase in activity, this information can be used to design next-generation compounds with improved pharmacological properties.

An example of a hypothetical SAR study is presented in the table below, showcasing how modifications to the core structure could influence biological activity, represented here by the inhibitory concentration (IC50).

| Compound | R1 (on Benzyl Ring) | R2 (on Carboxamide) | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 4-Cl | H | 250 |

| 3 | 4-OCH3 | H | 600 |

| 4 | H | CH3 | 400 |

| 5 | H | Phenyl | 150 |

| 6 | 4-Cl | Phenyl | 75 |

Future Perspectives and Unexplored Research Avenues for N Benzylsulfonyl Azetidine 3 Carboxamide Chemistry

Emerging Synthetic Methodologies and Their Applicability

While classical syntheses of azetidines often involve intramolecular cyclizations, recent advancements offer milder and more efficient routes that are highly applicable to the construction of complex derivatives like N-(benzylsulfonyl)azetidine-3-carboxamide. chemrxiv.org

Photocatalysis and Strain-Release Strategies: Visible-light-mediated photocatalysis has emerged as a powerful tool for constructing four-membered rings under mild conditions. nih.gov Methodologies such as the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provide a direct pathway to highly functionalized azetidines. rsc.orgresearchgate.net For the target molecule, this could involve the cycloaddition of a suitable alkene with a benzylsulfonyl-protected imine precursor. Another promising avenue is Radical Strain-Release (RSR) photocatalysis, which utilizes strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgresearchgate.net The reaction of an ABB with a benzylsulfonyl radical source could forge the N-S bond and install the azetidine (B1206935) core simultaneously. chemrxiv.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination represents another state-of-the-art method for azetidine synthesis. rsc.org This approach could be adapted to form the azetidine ring from an acyclic precursor already containing the necessary benzylsulfonyl and carboxamide-precursor functionalities, offering a convergent and atom-economical route. rsc.org

Multi-component Reactions: The development of four-component strain-release-driven syntheses allows for the rapid assembly of highly substituted azetidines. bris.ac.uk A strategy could be envisioned where a lithium derivative of azabicyclo[1.1.0]butane reacts sequentially with a benzylsulfonyl-containing electrophile and a carboxamide precursor, offering a modular and diversity-oriented approach to analogues. bris.ac.uk

| Methodology | Key Features | Applicability to Target Compound | References |

|---|---|---|---|

| Visible-Light Photocatalysis (aza Paternò–Büchi) | Mild conditions, use of visible light, high functional group tolerance. | [2+2] cycloaddition of an alkene with a benzylsulfonyl-activated imine. | nih.govresearchgate.net |

| Radical Strain-Release (RSR) Photocatalysis | Uses highly strained precursors (ABBs), allows for difunctionalization in a single step. | Reaction of an ABB with a benzylsulfonyl radical source to form the N-S bond and azetidine core. | chemrxiv.orgresearchgate.net |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization, high atom economy, good for complex substrates. | Formation of the azetidine ring from a pre-functionalized linear precursor. | rsc.org |

| Multi-component Strain-Release Synthesis | Modular, rapid assembly of complex azetidines from simple precursors. | Sequential reaction of an ABB-lithium species with benzylsulfonyl and carboxamide synthons. | bris.ac.uk |

Advanced Mechanistic Insights into Azetidine Reactivity

The reactivity of this compound is dominated by the strain of the four-membered ring, which makes it susceptible to ring-opening reactions. researchgate.netrsc.org The N-benzylsulfonyl group, being strongly electron-withdrawing, significantly influences the nucleophilicity of the ring nitrogen and the electrophilicity of the adjacent ring carbons.

Future mechanistic studies could employ a combination of computational modeling (Density Functional Theory) and experimental techniques to probe the intricacies of its reactivity. Key areas of investigation include:

Nucleophilic Ring-Opening: Quantifying the regioselectivity of nucleophilic attack at the C2 vs. C4 positions. The interplay between the electronic influence of the N-sulfonyl group and the steric/electronic effects of the C3-carboxamide substituent will be crucial.

Radical-Mediated Reactions: Understanding how the N-S bond and C-N bonds of the ring behave under radical conditions. This could unveil novel pathways for functionalization, building on the principles of radical strain-release processes. chemrxiv.org

Lewis Acid Activation: Investigating the coordination of Lewis acids to the sulfonyl oxygens or the carboxamide carbonyl. This activation could modulate the ring strain and facilitate unique ring-expansion or rearrangement cascades, providing access to larger heterocyclic systems. rsc.org

| Structural Feature | Influence on Reactivity | Potential Research Avenue | References |

|---|---|---|---|

| Azetidine Ring Strain | Primary driving force for ring-opening reactions. | Exploiting strain-release for polymerization or macrocyclization. | rsc.orgresearchgate.net |

| N-Benzylsulfonyl Group | Reduces nitrogen nucleophilicity; activates adjacent carbons to nucleophilic attack. | Mechanistic studies on regioselective ring-opening with various nucleophiles. | rsc.org |

| C3-Carboxamide Group | Provides a handle for further functionalization; influences ring conformation and electronics. | Investigating its role as a directing group in C-H functionalization or ring expansion reactions. | nih.gov |

Novel Applications in Chemical Science and Design

The unique topology and functional handles of this compound make it an attractive scaffold for various applications in chemical science.

Medicinal Chemistry and Chemical Biology: Azetidines are recognized as valuable motifs in drug discovery, often used as conformationally constrained bioisosteres for other cyclic and acyclic structures. sciencedaily.comresearchgate.net The target molecule could serve as a novel scaffold for:

Peptidomimetics: The azetidine-3-carboxamide (B1289449) core can function as a rigid mimic of a proline or other amino acid residue, inducing specific turns in peptide structures. The 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element for synthesizing small macrocyclic peptides. nih.gov

Fragment-Based Drug Discovery: As a small, rigid molecule with defined vectors for substitution, it is an ideal candidate for fragment libraries used to screen against biological targets like kinases and proteases.

GABA Uptake Inhibitors: Azetidine derivatives are known to act as GABA uptake inhibitors, and this scaffold could be explored for applications in neurological disorders. nih.gov

Materials Science: The strained azetidine ring is a potential monomer for ring-opening polymerization. The N-benzylsulfonyl group could impart specific properties such as thermal stability or altered solubility to the resulting polymer. The controlled ring-opening could lead to the synthesis of novel functional polyamines with regularly spaced side chains derived from the carboxamide group.

| Research Area | Proposed Application | Rationale | References |

|---|---|---|---|

| Medicinal Chemistry | Constrained peptidomimetic or scaffold for kinase inhibitors. | The rigid azetidine core mimics peptide turns and provides a 3D structure often found in active sites. | nih.govsciencedaily.com |

| Chemical Biology | Core structure for chemical probes and activity-based protein profiling. | The carboxamide offers a site for attaching reporter tags (dyes, biotin) for target identification. | nih.govacs.org |

| Materials Science | Monomer for ring-opening polymerization. | Strain-release polymerization can produce functional polyamines with unique properties. | rsc.org |

| Catalysis | Chiral ligand for asymmetric synthesis. | The rigid azetidine backbone can create a well-defined chiral environment around a metal center. | rsc.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(benzylsulfonyl)azetidine-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Azetidine Ring Formation : Nucleophilic substitution or cyclopropanation to introduce the azetidine moiety (e.g., using azetidine-3-carboxylic acid precursors) .

Sulfonylation : Reaction with benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the benzylsulfonyl group .

Amide Coupling : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC·HCl with DMAP (4-dimethylaminopyridine) to form the carboxamide bond .

- Optimization : Reaction temperatures (0–25°C), solvent selection (e.g., THF for solubility), and stoichiometric ratios are critical. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 307.12) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Advanced Research Questions

Q. What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amine) via structural modifications without disrupting the sulfonyl or azetidine moieties .

- Formulation : Use of co-solvents (e.g., PEG 400) or liposomal encapsulation to improve aqueous solubility .

- In Silico Modeling : Tools like Schrödinger’s QikProp predict logP values and membrane permeability to guide optimization .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed concentration ranges, identical cell lines) to eliminate variability .

- Mechanistic Studies : Use target-specific assays (e.g., enzyme inhibition kinetics) to confirm direct interactions versus off-target effects .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., fungal strain differences in antifungal assays) .

Q. What computational methods are employed to predict the binding interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor binding poses (e.g., targeting kinases or proteases) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (≥100 ns simulations) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities to prioritize derivatives for synthesis .

Notes

- Contradictions in Data : Discrepancies in antifungal efficacy (e.g., activity against Aspergillus fumigatus vs. Botrytis cinerea) may arise from differences in cell wall composition or assay protocols .

- Advanced Characterization : X-ray crystallography or cryo-EM can resolve binding modes at atomic resolution, complementing computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.